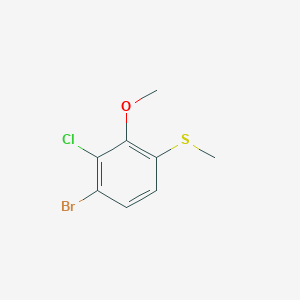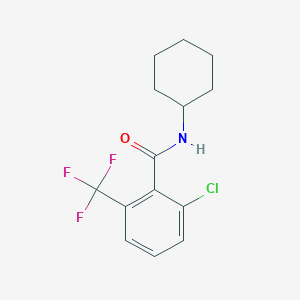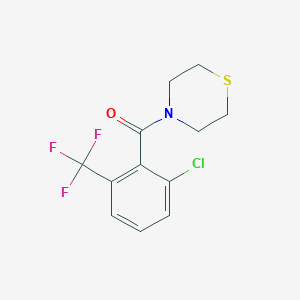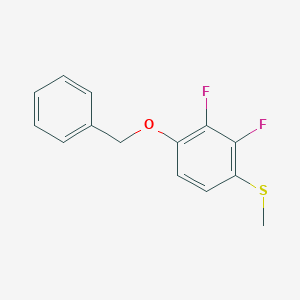
(2-Chloro-6-(trifluoromethyl)phenyl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-6-(trifluoromethyl)phenyl)(morpholino)methanone is a chemical compound with the molecular formula C12H11ClF3NO2 . It has a molecular weight of 293.67 .
Physical And Chemical Properties Analysis
This compound has a boiling point of 206 °C, a density of 1.489 g/mL at 25 °C, and a refractive index of n20/D 1.498 . It is slightly soluble in chloroform and dichloromethane .Applications De Recherche Scientifique
(2-Chloro-6-(trifluoromethyl)phenyl)(morpholino)methanone has a wide range of scientific applications, including use in the synthesis of organic compounds, in the study of biochemical and physiological processes, and as a reagent in the synthesis of drugs and other pharmaceuticals. It has been used in the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and pyrimidines. It has also been used in the synthesis of various polymers, such as polyurethanes and polyesters. In addition, it has been used in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory drugs.
Mécanisme D'action
(2-Chloro-6-(trifluoromethyl)phenyl)(morpholino)methanone acts as a catalyst in the Grignard reaction, facilitating the formation of an alcohol from an organomagnesium halide and an aldehyde or ketone. In this reaction, the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon atom of the aldehyde or ketone. This results in the formation of a new carbon-carbon bond, and the formation of an alcohol.
Biochemical and Physiological Effects
This compound has been found to be non-toxic and non-irritating when used in laboratory experiments. It has been shown to have no effect on the biochemical or physiological processes of the body, and has no known side effects.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Chloro-6-(trifluoromethyl)phenyl)(morpholino)methanone is a versatile compound that is widely used in the synthesis of organic compounds, and has a wide range of scientific applications. It is relatively easy to synthesize and is non-toxic and non-irritating, making it suitable for use in laboratory experiments. However, it is a volatile liquid and must be handled with care, as it can cause irritation to the skin and eyes.
Orientations Futures
In the future, (2-Chloro-6-(trifluoromethyl)phenyl)(morpholino)methanone could be used in the synthesis of various polymers and pharmaceuticals, as well as in the study of biochemical and physiological processes. It could also be used in the development of new catalysts and reagents for organic synthesis. Additionally, further research could be done to explore the potential applications of this compound in the field of medicine, such as in the development of new drugs and treatments.
Méthodes De Synthèse
(2-Chloro-6-(trifluoromethyl)phenyl)(morpholino)methanone is synthesized through a process known as the Grignard reaction. This involves the reaction of an organomagnesium halide with an aldehyde or ketone to form an alcohol. The Grignard reagent used in this case is 2-chloro-6-(trifluoromethyl)phenyl)magnesium bromide, which is reacted with morpholino)methanone in the presence of a catalytic amount of copper(I) iodide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically heated to a temperature of 60-80°C.
Propriétés
IUPAC Name |
[2-chloro-6-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO2/c13-9-3-1-2-8(12(14,15)16)10(9)11(18)17-4-6-19-7-5-17/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIVFPMOPJDKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC=C2Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


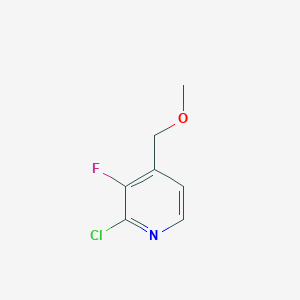





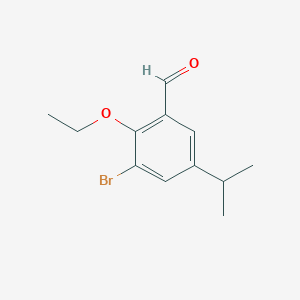
![8-Iodo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6293408.png)
